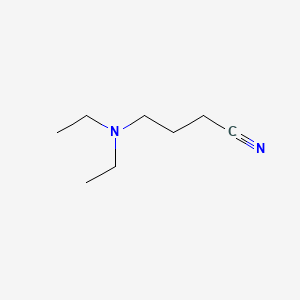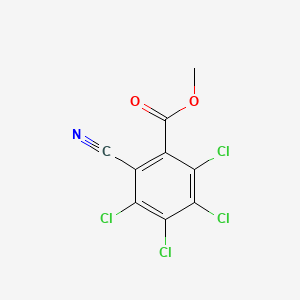![molecular formula C24H38 B1593847 Benzene, 1-propyl-4-(4'-propyl[1,1'-bicyclohexyl]-4-yl)- CAS No. 84656-77-9](/img/structure/B1593847.png)
Benzene, 1-propyl-4-(4'-propyl[1,1'-bicyclohexyl]-4-yl)-
Vue d'ensemble
Description
- “Benzene, 1-propyl-4-(4’-propyl[1,1’-bicyclohexyl]-4-yl)-” is a chemical compound with the molecular formula C<sub>22</sub>H<sub>34</sub>. It belongs to the class of aromatic hydrocarbons and contains a benzene ring substituted with propyl and bicyclohexyl groups.
Synthesis Analysis
- The synthesis of this compound involves the reaction of appropriate starting materials under specific conditions. Unfortunately, I don’t have access to specific synthetic procedures for this compound.
Molecular Structure Analysis
- The molecular structure consists of a benzene ring with a propyl group at position 1 and a bicyclohexyl group at position 4. The compound is symmetrically substituted.
Chemical Reactions Analysis
- Due to the specific substitution pattern, this compound may undergo electrophilic aromatic substitution reactions typical of benzene derivatives.
Physical And Chemical Properties Analysis
- Unfortunately, I don’t have specific physical and chemical properties data for this compound. However, you can refer to relevant literature or databases for detailed information.
Applications De Recherche Scientifique
Cyclometalation and Structure Analysis
The cyclometalated compounds derived from benzene undergo double cyclopalladation, resulting in novel, nonpolymeric, acetate-bridged molecular structures. The unique topological characteristics of these compounds are significant for understanding molecular frameworks and interactions (B. O. and P. Steel, 1998).
Nanoparticle Shape Effects on Catalysis
Benzene derivatives play a crucial role in catalytic processes. Platinum nanoparticles of varying shapes have been studied for their effects on benzene hydrogenation selectivity. This research is vital for developing efficient catalytic systems and understanding the molecular interactions involved in these processes (K. Bratlie et al., 2007).
Novel Benzene Derivatives Synthesis
Innovative synthetic approaches have been developed for benzene derivatives, such as Tris(benzocyclobutadieno)benzene. These methods have broadened the range of accessible benzene structures, contributing significantly to organic synthesis and the development of new materials (R. Diercks and K. Vollhardt, 1986).
Free Radicals and Irradiation Studies
Research on the effects of irradiation on benzene and its derivatives, including phenylcyclohexane, has provided insights into the behavior of free radicals. These studies are fundamental for understanding the chemical reactions and properties under different environmental conditions (S. Ohnishi et al., 1962).
Gold-Catalyzed C-H and C-C Activation
The gold-catalyzed tandem intramolecular C-H and C-C bond activation in benzene derivatives presents new possibilities in organic chemistry for the formation of biaryl derivatives, expanding the scope of catalytic reactions (M. Jiang et al., 2010).
Hydroalkylation of Aromatic Compounds
The hydroalkylation of benzene and toluene to form aromatic substituted alicyclic compounds has been studied, demonstrating the versatility and potential of benzene derivatives in chemical synthesis and industrial applications (James J. Louvar and Alfonso Francoy, 1970).
Valence Isomers and Bonding Studies
The isolation of a benzene valence isomer with one-electron phosphorus-phosphorus bonds has been a significant milestone. This research provides a deeper understanding of chemical bonding and molecular structures (Canac et al., 1998).
Hexaarylbenzenes Synthesis
The development of hexaarylbenzenes with diverse aryl substituents has opened new avenues in the synthesis of complex organic compounds. This research is pivotal in exploring the vast potential of benzene derivatives in various applications (Shin Suzuki et al., 2015).
Safety And Hazards
- Safety information for this compound would depend on its handling, storage, and use. Always follow proper safety protocols when working with any chemical.
Orientations Futures
- Research on this compound could explore its potential applications, reactivity, and biological properties.
- Investigate its behavior under different conditions and explore potential modifications for specific purposes.
Propriétés
IUPAC Name |
1-propyl-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38/c1-3-5-19-7-11-21(12-8-19)23-15-17-24(18-16-23)22-13-9-20(6-4-2)10-14-22/h7-8,11-12,20,22-24H,3-6,9-10,13-18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQGMAFRSIHBDRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2CCC(CC2)C3=CC=C(C=C3)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001162003 | |
| Record name | 1-Propyl-4-[(trans,trans)-4′-propyl[1,1′-bicyclohexyl]-4-yl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001162003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene, 1-propyl-4-(4'-propyl[1,1'-bicyclohexyl]-4-yl)- | |
CAS RN |
84656-77-9 | |
| Record name | 1-Propyl-4-[(trans,trans)-4′-propyl[1,1′-bicyclohexyl]-4-yl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001162003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene, 1-propyl-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.083 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



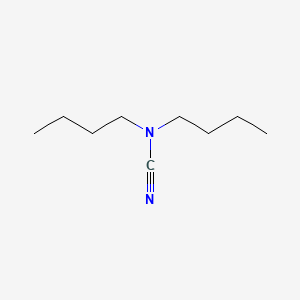
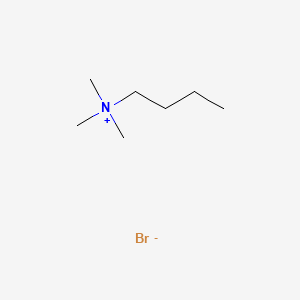
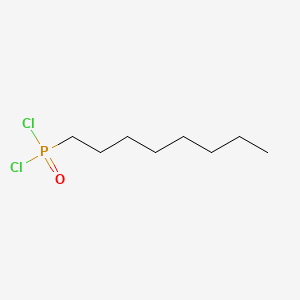
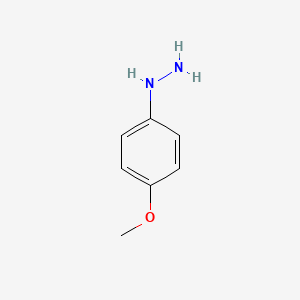
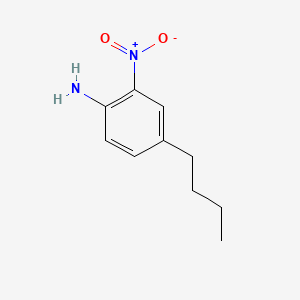
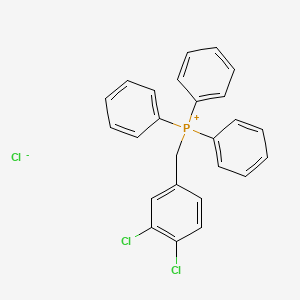
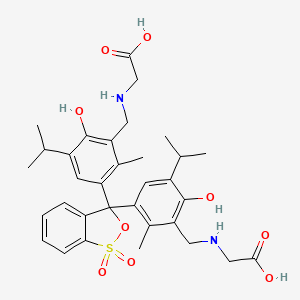
![[2,2'-Bibenzo[b]thiophene]-3,3'-diol, 6,6'-dichloro-4,4'-dimethyl-, bis(hydrogen sulfate), disodium salt](/img/structure/B1593774.png)

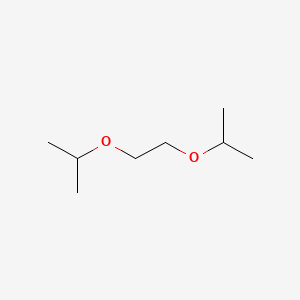
![2-[(o-Nitrophenyl)azo]acetoacetanilide](/img/structure/B1593778.png)

